molecular formula C14H17N3O B13791708 as-Triazine, 3-(pentyloxy)-5-phenyl- CAS No. 69466-98-4

as-Triazine, 3-(pentyloxy)-5-phenyl-

Cat. No.: B13791708
CAS No.: 69466-98-4
M. Wt: 243.30 g/mol
InChI Key: GBWOVXNOZNKGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

as-Triazine, 3-(pentyloxy)-5-phenyl- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a triazine ring substituted with a pentyloxy group at the 3-position and a phenyl group at the 5-position. This unique arrangement imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 3-(pentyloxy)-5-phenyl- typically involves the nucleophilic substitution reaction of a triazine derivative. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with pentyloxy and phenyl nucleophiles under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction mixture is heated to a specific temperature to ensure complete substitution and high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of as-Triazine, 3-(pentyloxy)-5-phenyl- may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and improved product purity .

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 3-(pentyloxy)-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazine derivatives with reduced functional groups .

Scientific Research Applications

as-Triazine, 3-(pentyloxy)-5-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of as-Triazine, 3-(pentyloxy)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

as-Triazine, 3-(pentyloxy)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as its potential use in medicine and industry .

Properties

CAS No.

69466-98-4

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-pentoxy-5-phenyl-1,2,4-triazine

InChI

InChI=1S/C14H17N3O/c1-2-3-7-10-18-14-16-13(11-15-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3

InChI Key

GBWOVXNOZNKGDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC(=CN=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.